

# Spectroscopic Profile of Allyl(chloromethyl)dimethylsilane: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Allyl(chloromethyl)dimethylsilane*

Cat. No.: *B1268312*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for **Allyl(chloromethyl)dimethylsilane** (CAS No: 33558-75-7), a valuable organosilicon compound. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, crucial for its identification, characterization, and application in research and development.

## Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for **Allyl(chloromethyl)dimethylsilane**.

**Table 1:  $^1\text{H}$  NMR Spectroscopic Data**

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
Data not available in search results			

**Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data**

Chemical Shift (ppm)	Assignment
Data not available in search results	

**Table 3: Infrared (IR) Spectroscopy Peak Table**

Wavenumber (cm <sup>-1</sup> )	Functional Group Assignment
Data not available in search results	

**Table 4: Mass Spectrometry (MS) Fragmentation Data**

Mass-to-Charge Ratio (m/z)	Putative Fragment
107	[M - CH <sub>2</sub> Cl] <sup>+</sup>
93	[M - C <sub>3</sub> H <sub>5</sub> ] <sup>+</sup>
81	Further fragmentation
79	Further fragmentation

## Experimental Protocols

The spectroscopic data presented in this guide were obtained using standard analytical techniques. While specific experimental parameters for the analysis of **Allyl(chloromethyl)dimethylsilane** were not detailed in the available resources, the following outlines the general methodologies typically employed.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra are generally recorded on a spectrometer, such as a Bruker WH-90, operating at a specific frequency for <sup>1</sup>H and <sup>13</sup>C nuclei. The sample is typically dissolved in a deuterated solvent, such as chloroform-d (CDCl<sub>3</sub>), and referenced to an internal standard, commonly tetramethylsilane (TMS) at 0.00 ppm. For <sup>13</sup>C NMR, spectra are often acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom.

## Fourier-Transform Infrared (FTIR) Spectroscopy

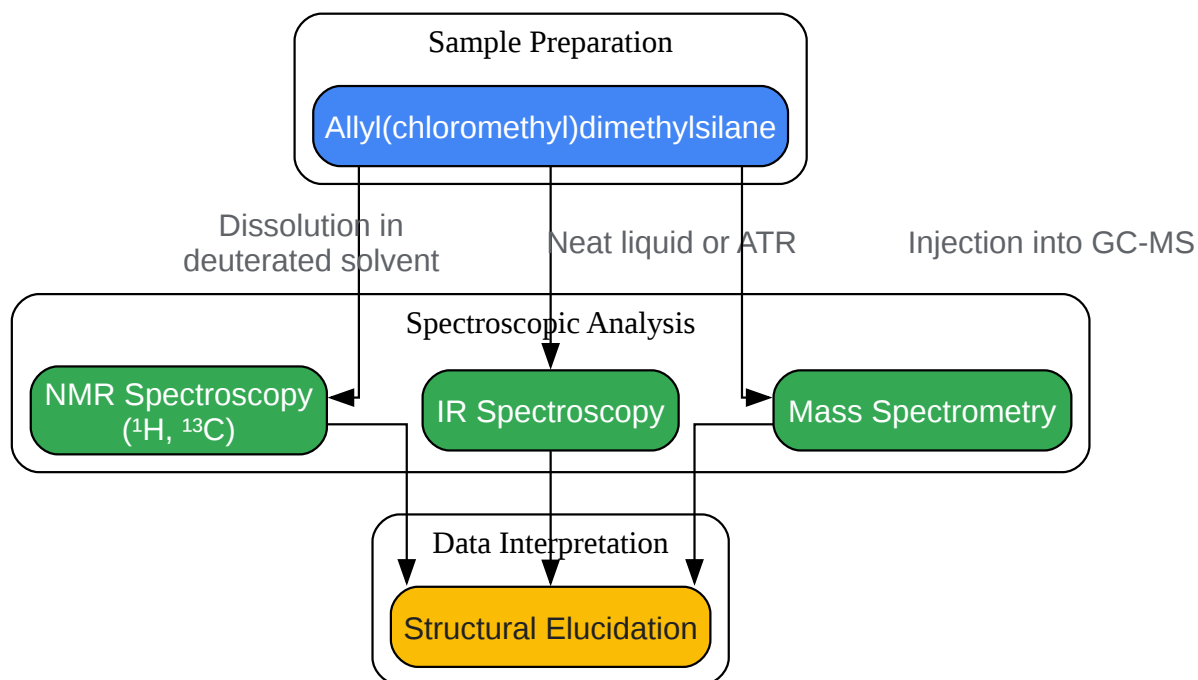
FTIR spectra are typically recorded on a spectrometer, for instance, a Bruker Tensor 27 FT-IR. For liquid samples like **Allyl(chloromethyl)dimethylsilane**, the analysis can be performed using the neat liquid between salt plates (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory. The spectrum is usually recorded over the mid-IR range (e.g., 4000-400  $\text{cm}^{-1}$ ) with a specified number of scans to achieve an adequate signal-to-noise ratio. A background spectrum of the empty cell or ATR crystal is recorded and subtracted from the sample spectrum.

## Mass Spectrometry (MS)

Mass spectra are commonly obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system. The sample is injected into the gas chromatograph, where it is vaporized and separated from any impurities on a capillary column. The separated components then enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting ions are then separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer and detected.

## Visualizing the Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **Allyl(chloromethyl)dimethylsilane**.



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A generalized workflow for the spectroscopic analysis of organic compounds.

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### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)